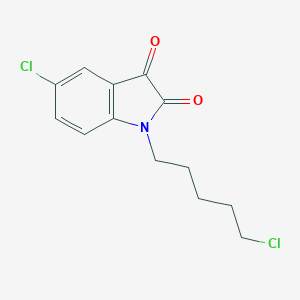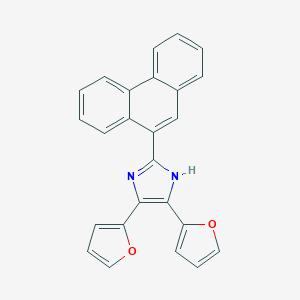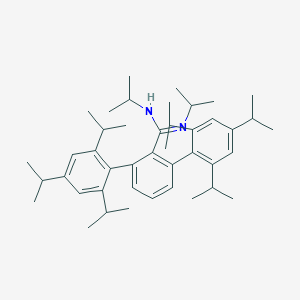
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione, also known as CP47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the CB1 receptor, which is the primary target of the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). CP47,497 has been used to study the CB1 receptor and its role in various physiological and pathological processes.
Wirkmechanismus
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and other tissues. CB1 receptor activation by 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. CB1 receptor activation also leads to the modulation of ion channels and the release of neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anxiolytic effects, and effects on addiction and reward pathways. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione in lab experiments include its potency and selectivity for the CB1 receptor, which allows for the study of specific CB1 receptor-mediated effects. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is also stable and can be easily synthesized in large quantities. The limitations of using 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione in lab experiments include its potential for off-target effects, which can complicate the interpretation of results. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is also a synthetic compound and may not fully replicate the effects of endogenous cannabinoids.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione and the CB1 receptor. One direction is the development of new drugs that target the CB1 receptor for the treatment of pain, inflammation, anxiety, and addiction. Another direction is the investigation of the role of the CB1 receptor in the regulation of appetite and metabolism. The development of CB1 receptor modulators that do not produce the psychoactive effects of THC is also an area of active research. Finally, the investigation of the role of the CB1 receptor in the immune system and in the development of cancer is an area of emerging interest.
Synthesemethoden
The synthesis of 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione involves several steps, including the reaction of 1,5-dichloropentane with 3-methyl-2-cyclohexen-1-one to form 5-chloro-3-methyl-2-cyclohexen-1-one. This intermediate is then reacted with indole-2,3-dione in the presence of a base to yield 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione. The synthesis of 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is challenging and requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has been used extensively in scientific research to study the CB1 receptor and its physiological and pathological functions. It has been used to investigate the role of the CB1 receptor in pain, inflammation, anxiety, and addiction. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has also been used to study the pharmacology of the CB1 receptor and to develop new drugs that target this receptor.
Eigenschaften
Molekularformel |
C13H13Cl2NO2 |
|---|---|
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
5-chloro-1-(5-chloropentyl)indole-2,3-dione |
InChI |
InChI=1S/C13H13Cl2NO2/c14-6-2-1-3-7-16-11-5-4-9(15)8-10(11)12(17)13(16)18/h4-5,8H,1-3,6-7H2 |
InChI-Schlüssel |
BEINLNBKCVURDQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCl |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)


![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)


